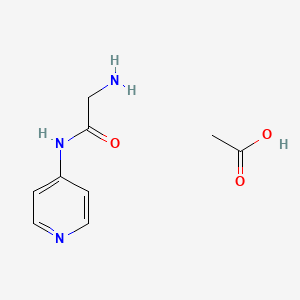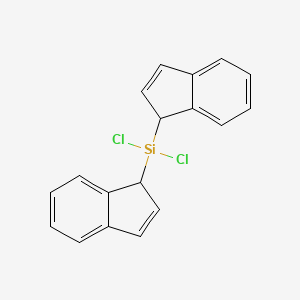
Silane, dichlorodi-1H-inden-1-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, dichlorodi-1H-inden-1-yl- is a chemical compound with the molecular formula C18H14Cl2Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dichlorodi-1H-inden-1-yl- typically involves the reaction of 1H-indene with silicon tetrachloride in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of Silane, dichlorodi-1H-inden-1-yl- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality Silane, dichlorodi-1H-inden-1-yl- .
化学反応の分析
Types of Reactions
Silane, dichlorodi-1H-inden-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have diverse applications in materials science, catalysis, and organic synthesis .
科学的研究の応用
Silane, dichlorodi-1H-inden-1-yl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics due to its biocompatibility.
作用機序
The mechanism of action of Silane, dichlorodi-1H-inden-1-yl- involves its ability to form strong bonds with other elements, such as oxygen and carbon. This property makes it an effective cross-linking agent in polymer chemistry. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates in organic synthesis .
類似化合物との比較
Similar Compounds
Similar compounds to Silane, dichlorodi-1H-inden-1-yl- include:
- Dichlorodiphenylsilane
- Dichlorodimethylsilane
- Dichlorodiethylsilane
Uniqueness
What sets Silane, dichlorodi-1H-inden-1-yl- apart from these similar compounds is its unique indene substituents. These substituents impart distinct electronic and steric properties to the compound, making it particularly useful in specific applications, such as the synthesis of complex organic molecules and the development of advanced materials .
特性
CAS番号 |
167776-66-1 |
|---|---|
分子式 |
C18H14Cl2Si |
分子量 |
329.3 g/mol |
IUPAC名 |
dichloro-bis(1H-inden-1-yl)silane |
InChI |
InChI=1S/C18H14Cl2Si/c19-21(20,17-11-9-13-5-1-3-7-15(13)17)18-12-10-14-6-2-4-8-16(14)18/h1-12,17-18H |
InChIキー |
GANFORNHHDKLIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(C=CC2=C1)[Si](C3C=CC4=CC=CC=C34)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


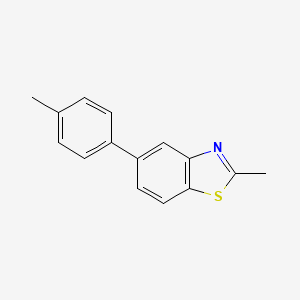
![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
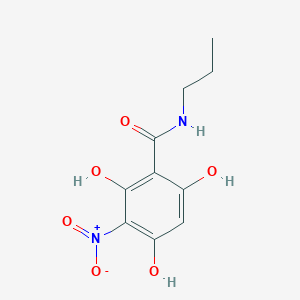
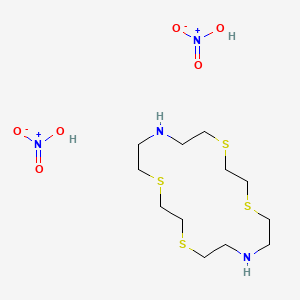
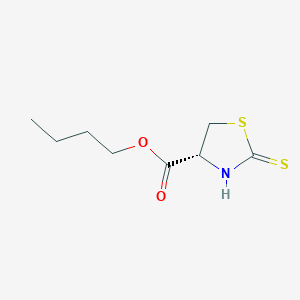
![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)
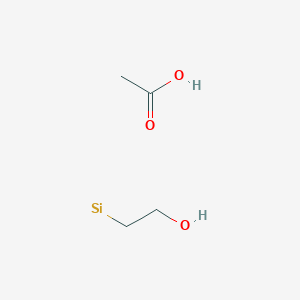
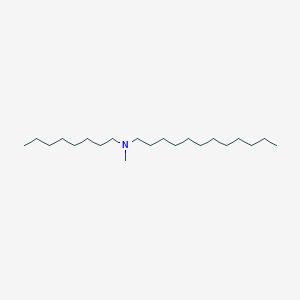
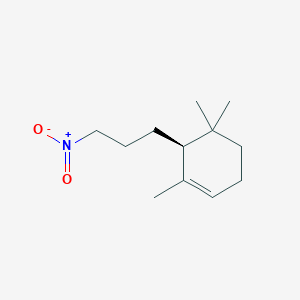
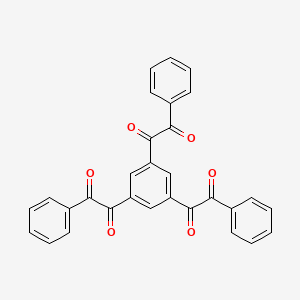
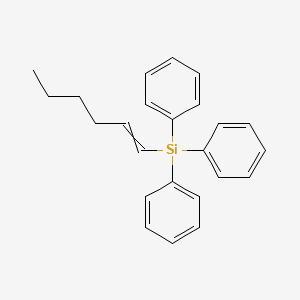
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
![4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one](/img/structure/B14274331.png)
